molecular formula C20H25NO3 B116169 (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate CAS No. 155836-47-8

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate

Cat. No.: B116169
CAS No.: 155836-47-8
M. Wt: 327.4 g/mol
InChI Key: OGVCRJDQGBIHAG-QGZVFWFLSA-N
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Description

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a tert-butyl carbamate protecting group, a hydroxy group, and a diphenylpropan-2-yl moiety, making it a versatile intermediate in various synthetic pathways.

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as diphenylmethanes , which are often involved in a variety of biological processes.

Mode of Action

As a diphenylmethane derivative , it may interact with its targets through hydrophobic interactions and pi-stacking with aromatic residues in proteins.

Pharmacokinetics

Its solubility in various organic solvents suggests that it may have good bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chiral intermediate, which can be derived from commercially available starting materials.

    Protection: The hydroxy group is protected using tert-butyl carbamate to prevent unwanted reactions during subsequent steps.

    Formation of the Diphenylpropan-2-yl Moiety:

    Final Deprotection: The final step involves the removal of the protecting group to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and automated processes to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate: The non-chiral version of the compound.

    tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate derivatives: Compounds with different substituents on the phenyl rings or modifications to the carbamate group.

Uniqueness

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate is unique due to its chiral nature, which can impart specific biological activity and selectivity. This makes it particularly valuable in pharmaceutical research, where chirality often plays a crucial role in drug efficacy and safety.

Properties

IUPAC Name

tert-butyl N-[(2S)-3-hydroxy-1,1-diphenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-17(14-22)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18,22H,14H2,1-3H3,(H,21,23)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVCRJDQGBIHAG-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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